(R)-2-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
®-2-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of ®-glycidol with 2-cyanophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ®-glycidol attacks the nitrile carbon of 2-cyanophenol, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Oxiran-2-ylmethoxy)benzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(Oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as sodium azide, thiols, or primary amines can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Oxiran-2-ylmethoxy)benzonitrile serves as a versatile intermediate for the preparation of more complex molecules. Its epoxide ring and nitrile group provide multiple reactive sites for further functionalization.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug discovery.
Industry
In the industrial sector, ®-2-(Oxiran-2-ylmethoxy)benzonitrile can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers, resins, and other advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of ®-2-(Oxiran-2-ylmethoxy)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The epoxide ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, which can alter their function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.
2-(Oxiran-2-ylmethoxy)benzaldehyde: A similar compound with an aldehyde group instead of a nitrile group.
2-(Oxiran-2-ylmethoxy)benzoic acid: A compound with a carboxylic acid group, which may have different reactivity and applications.
Uniqueness
®-2-(Oxiran-2-ylmethoxy)benzonitrile is unique due to its combination of an epoxide ring and a nitrile group, which provides a distinct set of chemical properties and reactivity. Its chirality adds another layer of complexity, making it a valuable compound for asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504572 | |
Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93744-17-3 | |
Record name | 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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